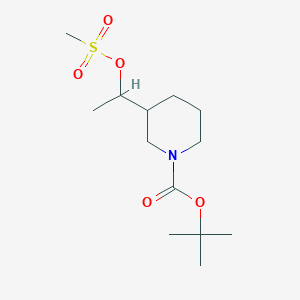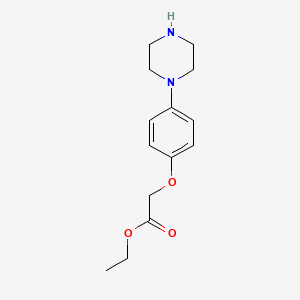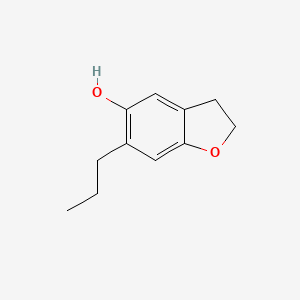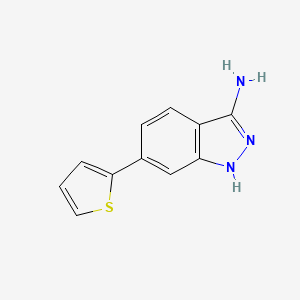
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate: is a chemical compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of (S)-N-Boc-3-piperidinol with methanesulfonyl chloride in the presence of triethylamine and toluene at 0°C . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methylsulfonyl group.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of potential therapeutic agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. It can be used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
the presence of the methylsulfonyl group suggests that it may play a role in targeted delivery or controlled release of drug molecules. The piperidine ring structure may interact with various molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Comparison: While these compounds share similar functional groups, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure and the position of the methylsulfonyl group
Propiedades
Fórmula molecular |
C13H25NO5S |
|---|---|
Peso molecular |
307.41 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
Clave InChI |
ULXVSOLOIIXGLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)






![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)



![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
